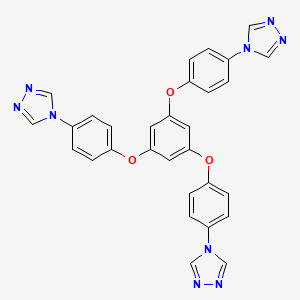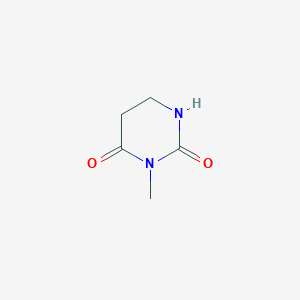
3-Methyldihydropyrimidine-2,4(1h,3h)-dione
説明
3-Methyldihydropyrimidine-2,4(1h,3h)-dione, also known as thymine, is a nitrogenous base that is found in DNA and RNA. It is one of the four nucleotides that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the replication and transcription of DNA, and its structure is essential for the proper functioning of the genetic code.
作用機序
Thymine works by forming hydrogen bonds with adenine, another nucleotide in the DNA molecule. This bond is critical for the proper pairing of nucleotides during DNA replication and transcription. Thymine also plays a role in the stability of the DNA molecule, helping to prevent mutations and other genetic abnormalities.
Biochemical and Physiological Effects:
Thymine has several biochemical and physiological effects on the body. It is essential for the proper functioning of DNA and RNA, and its absence can lead to genetic mutations and other abnormalities. Thymine has also been shown to have antioxidant properties, which can help protect the body from oxidative stress and other forms of cellular damage.
実験室実験の利点と制限
Thymine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for scientific research. Thymine is also stable and easy to handle, making it a convenient tool for experiments that require the manipulation of DNA or RNA. However, 3-Methyldihydropyrimidine-2,4(1h,3h)-dione does have some limitations, including its relatively weak binding affinity with adenine, which can make it difficult to study certain aspects of DNA replication and transcription.
将来の方向性
There are several future directions for research on 3-Methyldihydropyrimidine-2,4(1h,3h)-dione. One area of interest is the development of new therapies for genetic diseases that involve mutations in the DNA molecule. Thymine may also be useful in the development of new drugs and therapies for cancer and other diseases. Additionally, this compound may be useful in the development of new diagnostic tools for genetic diseases and other conditions. Overall, this compound is a versatile and important tool for scientific research, with many potential applications in the future.
科学的研究の応用
Thymine has been extensively studied for its role in DNA replication and transcription. Scientists have used 3-Methyldihydropyrimidine-2,4(1h,3h)-dione as a tool to study the structure and function of DNA, as well as its role in genetic diseases. Thymine has also been used in the development of new drugs and therapies for cancer and other diseases.
特性
IUPAC Name |
3-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFDUBAJVHJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






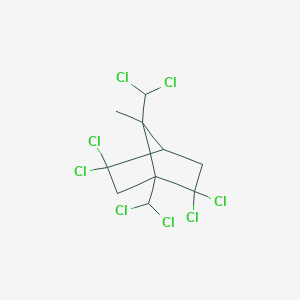

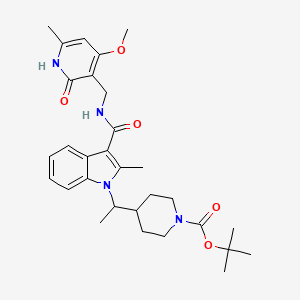
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)



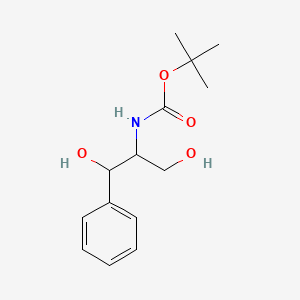
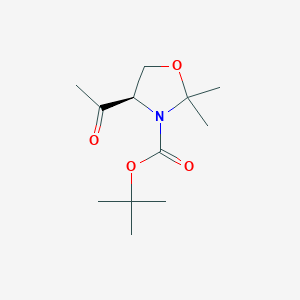
![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)
